Ebastina

Descripción general

Descripción

La ebatina es un antihistamínico de segunda generación utilizado principalmente para tratar la rinitis alérgica y la urticaria idiopática crónica . Se conoce por su bajo potencial para causar somnolencia, ya que no penetra significativamente la barrera hematoencefálica . La ebatina fue patentada en 1983 por Almirall S.A. y entró en uso médico en 1990 .

Aplicaciones Científicas De Investigación

La ebatina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

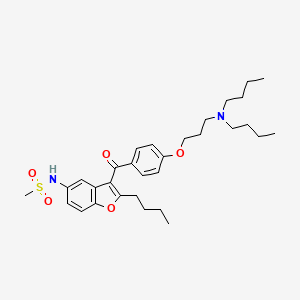

La ebatina es un antihistamínico de acción prolongada no sedante que se une selectivamente a los receptores de histamina H1, inhibiendo los efectos de las histaminas . Se metaboliza en su forma activa, carebastina, que ejerce efectos antihistamínicos y antialérgicos al bloquear los receptores H1 . Esto evita la broncoconstricción inducida por la histamina y otras reacciones alérgicas .

Análisis Bioquímico

Biochemical Properties

Ebastine interacts with H1 receptors, acting as an antagonist . It does not penetrate the blood-brain barrier to a significant amount, thus it combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .

Cellular Effects

Ebastine has been shown to be effective in the treatment of allergic rhinitis and urticaria . Some patients with IBS exhibit evidence of low-grade mucosal inflammation, and ebastine may have a role in managing these symptoms .

Molecular Mechanism

Ebastine is a long-acting, nonsedating, second-generation histamine receptor antagonist that binds preferentially to peripheral H1 receptors . It is metabolized to its active metabolite, carebastine, which has antihistaminic and anti-allergic activity and prevents histamine-induced bronchoconstriction .

Temporal Effects in Laboratory Settings

Ebastine combines potency with a rapid onset (fast absorption) and long duration (slow elimination) of action . This is at least partially mediated via the formation of an acid metabolite, carebastine, that is even more potent as an antihistamine .

Dosage Effects in Animal Models

In animal models, ebastine has shown negligible activity on the central nervous system even after oral administration of high doses

Metabolic Pathways

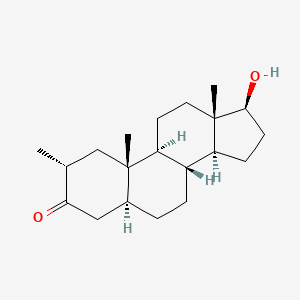

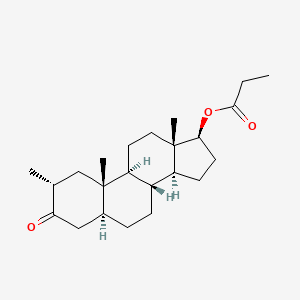

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . Both CYP2J2 and CYP3A play important roles in ebastine sequential metabolism .

Transport and Distribution

Ebastine is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration

Subcellular Localization

It is known that ebastine does not readily cross the blood-brain barrier , suggesting that its effects are primarily peripheral

Métodos De Preparación

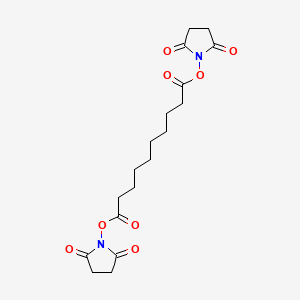

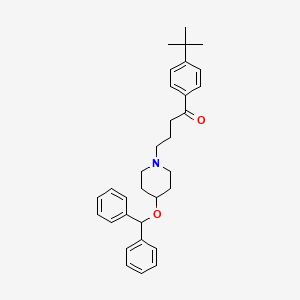

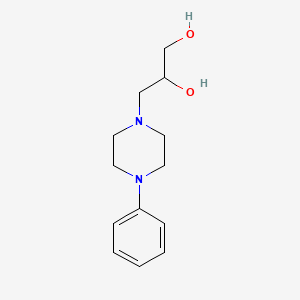

Rutas sintéticas y condiciones de reacción: La ebatina se sintetiza utilizando benzofenona como material de partida. El proceso implica la condensación con 4-hidroxipiperidina para obtener 4-difenilmetoxipiperidina, que luego se condensa con 4-cloro-1-(4-terc-butilfenil)-1-butanona para producir ebatina . Este método es rentable, fácil de operar y adecuado para la producción industrial .

Métodos de producción industrial: En entornos industriales, la ebatina a menudo se prepara en forma de preparaciones líquidas orales. El proceso implica mezclar solubilizantes, solventes latentes y modificadores del pH, seguido de la adición de ebatina, agentes edulcorantes, aromatizantes y conservantes. La mezcla se agita hasta que todos los materiales se disuelven y el pH se ajusta a 4-5 .

Análisis De Reacciones Químicas

La ebatina se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Enzima citocromo P450 3A4.

Sustitución: Benzofenona, 4-hidroxipiperidina y 4-cloro-1-(4-terc-butilfenil)-1-butanona.

Productos principales:

Carthis compound: El metabolito activo formado a través de la oxidación.

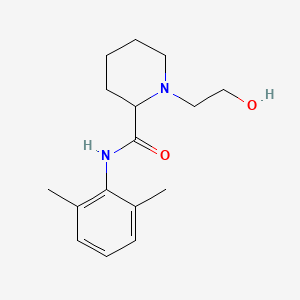

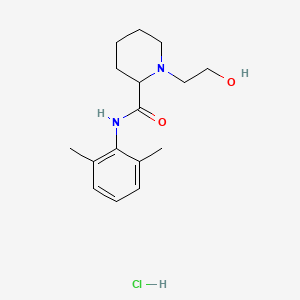

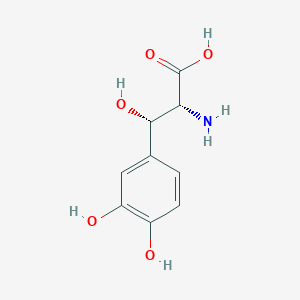

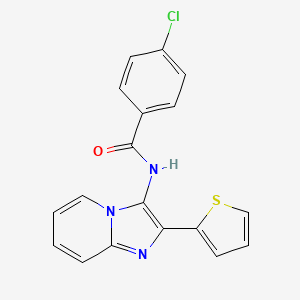

Comparación Con Compuestos Similares

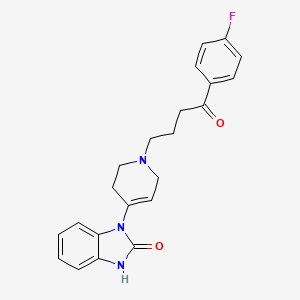

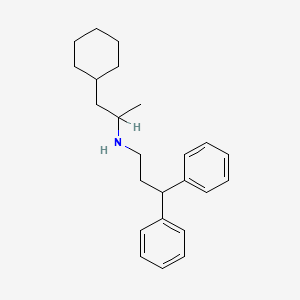

La ebatina a menudo se compara con otros antihistamínicos de segunda generación, como la terfenadina. Si bien ambos compuestos son antagonistas no sedantes del receptor de histamina H1, la ebatina tiene un perfil de seguridad cardíaca más favorable y no causa una prolongación significativa del intervalo QT . Otros compuestos similares incluyen:

Las propiedades únicas de la ebatina, como su bajo potencial para causar somnolencia y su perfil de seguridad cardíaca favorable, la convierten en un antihistamínico valioso para el tratamiento de las condiciones alérgicas .

Propiedades

IUPAC Name |

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJALKDDGIKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046472 | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-43-4 | |

| Record name | Ebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)